N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its potential biological activities, including its role as a kinase inhibitor, which makes it a promising candidate for various therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile with formamide in methanol to form the pyrazolo[3,4-d]pyrimidine scaffold . The N-propyl group can then be introduced through alkylation reactions using appropriate alkylating agents under basic conditions .
Industrial Production Methods
Industrial production methods for N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various alkylated or acylated products .
Scientific Research Applications
N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor, which can selectively target tumor cells
Mechanism of Action
The mechanism of action of N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its role as a kinase inhibitor. It binds to the active site of kinases, such as CDK2, and inhibits their activity. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding site of the kinase, and the pathways involved are those regulating cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Shares the pyrazolopyrimidine core but lacks the N-propyl group.
1H-pyrazolo[3,4-d]pyrimidine, 4-amino-: Another similar compound with a different substitution pattern.
Pyrazoloadenine: A related compound with potential biological activities.
Uniqueness
N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity as a kinase inhibitor. The presence of the N-propyl group can enhance its binding affinity and specificity towards certain kinases, making it a valuable compound for therapeutic applications .
Properties
CAS No. |
5401-46-7 |
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Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H11N5/c1-2-3-9-7-6-4-12-13-8(6)11-5-10-7/h4-5H,2-3H2,1H3,(H2,9,10,11,12,13) |
InChI Key |
MWZWHCLVRKJORL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=NC2=C1C=NN2 |
Origin of Product |
United States |
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